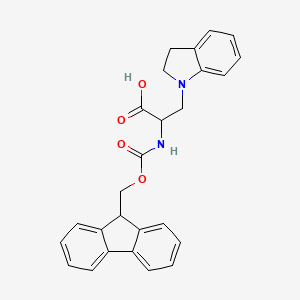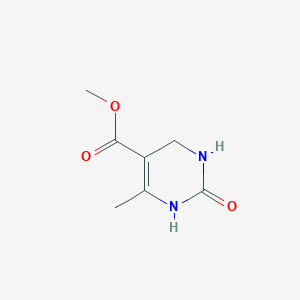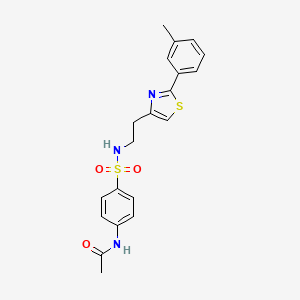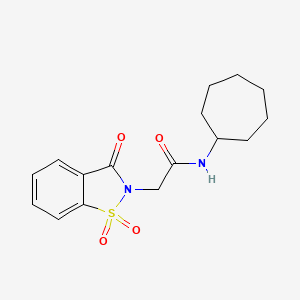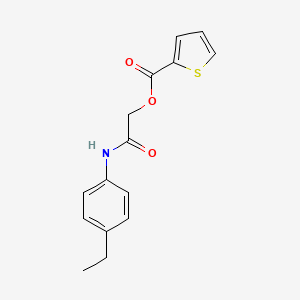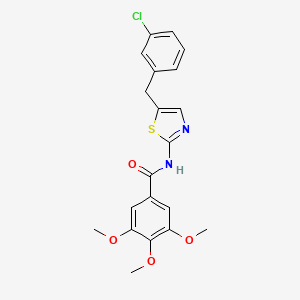
2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one , often involves multi-step reactions, starting from simpler molecules. The synthesis pathways can include reactions like condensation, cyclization, and substitution. For instance, compounds with chromene and piperazine moieties, similar to the one discussed, are synthesized through interactions involving key precursors and reagents under specific conditions to achieve the desired product (Badrey & Gomha, 2012).
Scientific Research Applications
Metabolic Studies
- Metabolism and Disposition Studies : Piperazine derivatives have been extensively studied for their metabolic pathways in humans and animals. For example, the metabolism of L-735,524, a potent HIV-1 protease inhibitor, involved several significant metabolic pathways, including glucuronidation, N-oxidation, hydroxylation, and N-depyridomethylation, highlighting the compound's extensive biotransformation (Balani et al., 1995).
Psychopharmacological Applications
- 5-HT Receptor Studies : Compounds targeting serotonin (5-HT) receptors, like the 5-HT1A receptor, are crucial for understanding and treating anxiety and depression. Research on 5-HT1A receptor occupancy provides insights into the therapeutic potentials of novel drugs for mood disorders (Rabiner et al., 2002).
Neurological Research
- Neurotoxicity and Neuroprotection : The neurotoxic effects of certain piperazine derivatives, such as MPTP, which leads to parkinsonism, offer critical insights into the mechanisms of neurodegenerative diseases and potential neuroprotective strategies (Langston et al., 1983).
Drug Development and Pharmacokinetics
- Drug Development : The pharmacokinetics, including absorption, metabolism, excretion, and the identification of metabolites of novel drugs, are essential for drug development. Studies on compounds like SB-649868, an orexin receptor antagonist, demonstrate the comprehensive evaluation required for developing new therapeutics (Renzulli et al., 2011).
Safety and Toxicology
- Safety and Performance : Evaluating the safety-related performance impacts of compounds, such as picumast dihydrochloride, contributes to understanding the implications of new drugs on human health and behavior (Herberg, 1989).
properties
IUPAC Name |
2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine-1-carbonyl]chromen-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4.ClH/c1-13-16(14(2)27-21-13)12-22-7-9-23(10-8-22)20(25)19-11-17(24)15-5-3-4-6-18(15)26-19;/h3-6,11H,7-10,12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLNCINCGBJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



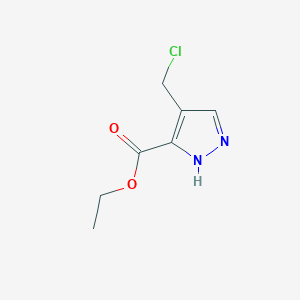
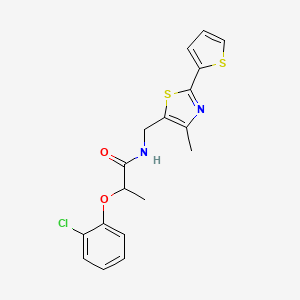
![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)
